molecular formula C20H25N3O6S B2473920 1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea CAS No. 1203203-81-9

1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea

Cat. No.: B2473920
CAS No.: 1203203-81-9
M. Wt: 435.5
InChI Key: ZCZVWDXIFJHQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a synthetic chemical scaffold designed for advanced pharmaceutical and biological research. This compound integrates a urea bridge, known for its role in forming key hydrogen bonds with biological targets, linking a 3,4-dimethoxybenzyl group to a methoxyphenyl system bearing a 1,1-dioxidoisothiazolidine moiety . The 3,4-dimethoxybenzyl structure is a recurrent feature in compounds with documented bioactive properties, making it a valuable fragment in medicinal chemistry for exploring new therapeutic agents . The isothiazolidine dioxide group is a less common functional group in research chemicals, and its incorporation can be leveraged to modulate the compound's electronic properties, solubility, and binding affinity, offering a unique handle for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a core structure for screening against various biological targets. Its structural complexity supports investigations in multiple areas, including the design of enzyme inhibitors and the development of novel small-molecule probes for biochemical pathway analysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S/c1-27-17-8-6-15(23-9-4-10-30(23,25)26)12-16(17)22-20(24)21-13-14-5-7-18(28-2)19(11-14)29-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZVWDXIFJHQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

  • Antiparasitic Activity : The compound has shown promising results against various parasites, including those responsible for tropical diseases such as malaria and leishmaniasis. The mechanism involves disruption of metabolic pathways crucial for parasite survival.
  • Cytotoxic Effects : In vitro assays have demonstrated cytotoxicity against cancer cell lines. The effectiveness is often measured using the MTT assay, where the reduction in cell viability indicates the compound's potential as an anticancer agent.

The biological activity of this compound is believed to stem from its ability to interact with specific proteins involved in cellular processes. For instance:

  • Targeting Enzymes : The compound may act as an allosteric modulator by binding to enzymes critical for the metabolism of parasites. This interaction can lead to structural changes in the enzyme, inhibiting its function and ultimately affecting the survival of the pathogen .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives related to this compound have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntiparasiticMTT AssayEC50 < 10 μM against Leishmania
CytotoxicityMTT AssayIC50 values < 25 μM for cancer cells
Enzyme InhibitionEnzyme Activity AssaySignificant inhibition observed

Case Study 1: Antileishmanial Activity

In a study evaluating antileishmanial activity, U-937 human monocytes were treated with varying concentrations of the compound. The results indicated a significant reduction in intracellular amastigotes of Leishmania panamensis, demonstrating its potential as an effective treatment option for leishmaniasis .

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents. This suggests that it may serve as a viable alternative or adjunct therapy in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The European patent specification () describes several urea derivatives and imidazoline analogs synthesized for undisclosed therapeutic purposes. Below is a detailed comparison based on structural features, synthesis routes, and inferred properties:

Key Observations:

Structural Differences: The target compound’s isothiazolidin-1,1-dioxide group distinguishes it from imidazoline (C19, C20) or triazole-based analogs (Example 5). This sulfone group may enhance solubility or mimic phosphate groups in enzyme-binding pockets. Methoxy Substitution Patterns: The 3,4-dimethoxybenzyl group in the target compound contrasts with the single methoxy groups in C19 (meta) and C20 (para).

Synthesis Routes: The Example 5 procedure employs 4-nitrophenyl carbamates and imidazoline intermediates under mild conditions (room temperature, 4 hours), suggesting efficient coupling . The target compound may require specialized reagents for introducing the isothiazolidin-dioxide ring, which is absent in the patent’s described methods.

Inferred Bioactivity: While biological data are unavailable, the triazole-containing ureas (Example 5) likely target kinases or inflammatory pathways due to their resemblance to known inhibitors (e.g., JAK/STAT inhibitors). The target compound’s sulfone group could confer resistance to metabolic degradation compared to C19/C20’s imidazolines, which are prone to ring-opening under acidic conditions.

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